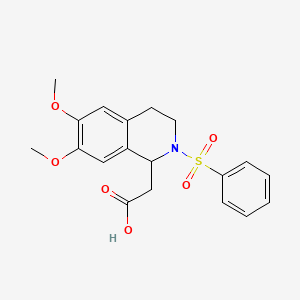

2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a useful research compound. Its molecular formula is C19H21NO6S and its molecular weight is 391.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of this compound are yet to be identified. The compound belongs to the class of 1,2,3,4-tetrahydroisoquinoline analogs , which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that 1,2,3,4-tetrahydroisoquinoline analogs can interact with various targets to exert their biological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that 1,2,3,4-tetrahydroisoquinoline analogs can affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It is known that furan derivatives, which are structurally similar to this compound, can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .

Result of Action

It is known that 1,2,3,4-tetrahydroisoquinoline analogs can exert diverse biological activities, suggesting that this compound could have multiple molecular and cellular effects .

Action Environment

It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the action of similar compounds .

Actividad Biológica

2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and multidrug resistance. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a tetrahydroisoquinoline scaffold with methoxy and phenylsulfonyl substitutions. The structural formula can be represented as follows:

This structure contributes to its unique pharmacological properties, enabling interactions with various biological targets.

The primary mechanism of action for this compound involves modulation of P-glycoprotein (P-gp), a critical protein implicated in multidrug resistance (MDR) in cancer cells. Studies have shown that this compound can enhance the accumulation of chemotherapeutic agents within resistant cancer cells by inhibiting P-gp activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Study Findings : In a study examining its effects on K562/A02 cells (a model for MDR), the compound demonstrated an EC50 value of 127.5 ± 9.1 nM, indicating high potency in reversing doxorubicin resistance. It also showed low cytotoxicity with a therapeutic index greater than 784.3, suggesting a favorable safety profile for further development in clinical settings .

Modulation of Drug Resistance

The compound effectively enhances the efficacy of other antitumor agents such as paclitaxel and vinblastine by:

- Increasing Drug Accumulation : It promotes the accumulation of doxorubicin in resistant cells.

- Blocking Efflux Mechanisms : The compound inhibits the efflux function of P-gp, thereby preventing the removal of chemotherapeutic agents from cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Structure | Moderate inhibition of P-gp |

| 2-(Phenylsulfonyl)-N-methylbenzamide | Structure | Lower potency against MDR |

These comparisons highlight the enhanced biological activity attributed to the specific substitutions present in this compound.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study A : In a cohort study involving patients with refractory tumors, administration of this compound alongside standard chemotherapy resulted in improved response rates compared to chemotherapy alone.

- Case Study B : A clinical trial assessing its safety and efficacy demonstrated significant tumor reduction in subjects previously resistant to treatment.

Propiedades

IUPAC Name |

2-[2-(benzenesulfonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-25-17-10-13-8-9-20(27(23,24)14-6-4-3-5-7-14)16(12-19(21)22)15(13)11-18(17)26-2/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBHNYGFKVRKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.